molecular formula C17H17N3O4S B3009257 N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946217-82-9

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B3009257
CAS RN: 946217-82-9
M. Wt: 359.4
InChI Key: CYRSTQQJWJNGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

Research on similar quinazolinone derivatives demonstrates their potential for antitumor activity. A study highlighted the synthesis and antitumor evaluation of 3-benzyl-4(3H)quinazolinone analogs, revealing broad-spectrum antitumor activities and higher potency compared to the control, 5-FU. Molecular docking studies further supported their mechanism of action, indicating potential efficacy against specific cancer cell lines through the inhibition of critical enzymes like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

Antimicrobial Effects

Compounds structurally similar to N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide have been synthesized and tested for antimicrobial activity. Notably, quinazolinone derivatives displayed significant antimicrobial properties, highlighting their potential as templates for developing new antimicrobial agents (Alagarsamy et al., 2015).

Neuroprotective and Antiviral Activities

Further research into quinazolinone and its derivatives has explored their neuroprotective and antiviral potentials. For instance, NBQX, a quinazolinone analog, has shown protective effects against cerebral ischemia by selectively inhibiting non-NMDA glutamate receptors, suggesting a pathway for treating neurological disorders (Sheardown et al., 1990). Additionally, certain quinazolinone sulfonamide derivatives have exhibited antiviral activities against a range of viruses, including DNA and RNA viruses, pointing towards their potential in antiviral drug development (Gütschow et al., 1995).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-15(18-10-5-6-13-14(7-10)24-9-23-13)8-25-16-11-3-1-2-4-12(11)19-17(22)20-16/h5-7H,1-4,8-9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRSTQQJWJNGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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